2-Thiol-D-tryptophan

Pharmacokinetics D-Amino Acid Metabolism Enantioselective Disposition

2-Thiol-D-tryptophan (CAS 1313054-49-7; synonym: D-Tryptophan, 2-mercapto-) is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol. It is defined by two key structural features: the D-configuration at the α-carbon and a free thiol (-SH) group installed at the 2-position of the indole ring.

Molecular Formula
Molecular Weight 237.3
Cat. No. B1579378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiol-D-tryptophan
Molecular Weight237.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiol-D-tryptophan: Procurement-Quality Overview of a D-Configured, Thiol-Functionalized Amino Acid Building Block


2-Thiol-D-tryptophan (CAS 1313054-49-7; synonym: D-Tryptophan, 2-mercapto-) is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . It is defined by two key structural features: the D-configuration at the α-carbon and a free thiol (-SH) group installed at the 2-position of the indole ring [1]. This compound belongs to the broader class of 2-thiol tryptophan derivatives, which were first introduced into chemical biology as tools for site-selective peptide and protein modification and, more recently, as powerful auxiliaries for peptide ligation–desulfurization chemistry [2]. Its primary utility lies in serving as a specialized building block for the synthesis of peptides and proteins where both stereochemical stability (D-configuration) and chemoselective reactivity (2-thiol handle) are simultaneously required.

Why 2-Thiol-D-tryptophan Cannot Be Replaced by 2-Thiol-L-tryptophan, Unmodified D-Tryptophan, or Generic Thiol Auxiliaries


Generic substitution of 2-thiol-D-tryptophan with its L-enantiomer, the parent unmodified D-tryptophan, or a standard cysteine residue introduces specific functional deficits. The D-configuration is not merely a stereochemical mirror image; it dictates fundamentally different pharmacokinetic elimination kinetics in vivo, with D-tryptophan exhibiting a significantly reduced plasma half-life (t1/2) relative to L-tryptophan in mammalian models [1]. Conversely, replacing the compound with standard D-tryptophan eliminates the 2-thiol group entirely, thereby forfeiting the chemoselective ligation and site-specific bioconjugation capabilities that are the compound's primary research utility [2]. While cysteine provides a thiol for native chemical ligation, it does not recapitulate the indole-based structural context of tryptophan at the ligation junction, nor does it offer the late-stage, solid-support installation pathway that 2-thiol tryptophan derivatives uniquely enable [3]. These irreplaceable, quantitative functional distinctions are detailed below.

2-Thiol-D-tryptophan: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Enantiomer-Dependent Plasma Elimination Half-Life: D-Tryptophan Core vs. L-Tryptophan Core

The D-configured tryptophan core of 2-thiol-D-tryptophan is eliminated from systemic circulation at a significantly faster rate than its L-counterpart. In a controlled rat pharmacokinetic study, the plasma half-life (t1/2) of D-tryptophan was determined to be significantly smaller than that of L-tryptophan following intraperitoneal administration of each enantiomer (100 mg/kg), indicating more rapid plasma clearance of the D-enantiomer [1]. This foundational pharmacokinetic divergence is intrinsic to the stereochemical configuration and would be expected to extend to D-configured derivatives.

Pharmacokinetics D-Amino Acid Metabolism Enantioselective Disposition

Chemoselective Peptide Ligation Capability Enabled by the 2-Thiol Handle vs. Unmodified Tryptophan

The 2-thiol group installed on the indole ring of tryptophan enables native chemical ligation (NCL)-type reactions that are completely inaccessible to unmodified tryptophan. In the foundational study by Malins et al., peptides bearing an N-terminal 2-thiol tryptophan residue underwent ligation with C-terminal peptide thiophenyl thioesters with isolated yields of 71% (Gly thioester), 81% (Ala thioester), 80% (Met thioester), 65% (Phe thioester), and 58% (Pro thioester) after 24–30 h at 37 °C [1]. Without the 2-thiol auxiliary, tryptophan residues cannot participate in NCL-mediated ligation at all, representing a categorical (qualitative and quantitative) functional gain.

Peptide Ligation Native Chemical Ligation Desulfurization Chemistry

Post-Ligation Desulfurization Efficiency: Restoring Native Tryptophan at the Ligation Junction

Following ligation, the 2-thiol auxiliary can be cleanly removed via palladium-catalyzed reductive desulfurization (Pd/Al2O3, H2 gas) to regenerate unmodified tryptophan at the ligation junction. The isolated desulfurization yields mirror and sometimes exceed the preceding ligation yields: 71% (Gly junction), 89% (Ala junction), 61% (Met junction), 72% (Phe junction), and 82% (Pro junction) [1]. The overall two-step ligation–desulfurization sequence thus delivers native peptide bonds at tryptophan in competitive overall yields. No epimerization was detected at the Ala, Met, or Phe ligation junctions, as confirmed by comparison with independently synthesized L- and D-amino acid analytical standards [1].

Reductive Desulfurization Native Peptide Bond Formation Auxiliary Removal

Late-Stage Solid-Phase Installation of the Thiol Auxiliary vs. Pre-formed Thiolated Building Blocks

Unlike most thiolated amino acid auxiliaries that require multi-step synthesis of a pre-formed, protected building block prior to peptide assembly, the 2-thiol group can be installed directly onto a fully assembled, resin-bound peptide via chemoselective sulfenylation of the tryptophan indole ring using commercially available 2,4-dinitrophenylsulfenyl chloride (DNPS-Cl) [1]. In a representative on-resin example, sulfenylation of resin-bound peptide followed by global deprotection and cleavage yielded the 2-thiol tryptophan peptide in 38% overall yield based on original resin loading, while solution-phase sulfenylation of a pre-cleaved peptide proceeded in 56% yield [1]. A subsequent sulfenylation of a different peptide sequence achieved 84% yield after HPLC purification [1]. This late-stage installation strategy reduces the synthetic burden and eliminates the need for custom synthesis of protected 2-thiol tryptophan building blocks.

Solid-Phase Peptide Synthesis Chemoselective Sulfenylation Late-Stage Functionalization

Site-Specific Bioconjugation Utility Demonstrated via Glucagon Semisynthesis

The 2-thiol handle on tryptophan enables site-specific attachment of thiol-reactive probes without disrupting biological activity. In a quantitative functional study, 2-thioltryptophan-glucagon (monomer) and its disulfide dimer (Trp-S-glucagon)2 were both equi-potent with native glucagon as activators of adenylate cyclase in hepatic plasma membranes on a molar basis [1]. However, the dimer exhibited a reduced binding affinity for the glucagon receptor, with only one-fourth the affinity of native glucagon or 2-thiol-Trp-glucagon monomer in competitive binding assays using 125I-glucagon [1]. This demonstrates that the thiol modification itself (monomer form) preserves full agonist potency and binding affinity, enabling functional site-selective conjugation.

Protein Semisynthesis Site-Specific Labeling Fluorescent Probes

D-Configuration-Driven Protease Resistance vs. L-Tryptophan-Containing Peptides

Incorporation of D-tryptophan residues into peptides confers significant resistance to proteolytic degradation relative to L-tryptophan-containing counterparts. In a site-specific D-isomerization study, replacement of L-tryptophan with D-tryptophan at position 6 of the model peptide KYNETWRSED significantly inhibited enzymatic hydrolysis by Protease K compared to the all-L parent peptide [1]. More broadly, D-amino acid-containing peptides consistently demonstrate enhanced resistance to a range of proteases including trypsin and chymotrypsin, with D-tryptophan being particularly effective at stabilizing peptide conformations against enzymatic cleavage [2]. While these data are for unmodified D-Trp rather than 2-thiol-D-Trp, the stereochemical basis of protease resistance is intrinsic to the D-configuration and would be expected to be retained in the 2-thiol derivative.

Proteolytic Stability D-Amino Acid Substitution Peptide Half-Life Extension

Differentiated Application Scenarios for 2-Thiol-D-tryptophan Based on Quantitative Evidence


Chemical Synthesis of Protease-Resistant Proteins via Tryptophan-Mediated Ligation–Desulfurization

Research groups synthesizing proteins that must withstand proteolytic environments (e.g., cell lysates, serum-containing media, or in vivo models) can employ 2-thiol-D-tryptophan as the N-terminal ligation residue. The 2-thiol group enables efficient native chemical ligation at tryptophan junctions (58–81% ligation yields) followed by clean desulfurization (61–89% yields) to restore native D-tryptophan [1]. The D-configuration of the resulting tryptophan residue at the ligation site then confers enhanced resistance to proteolytic degradation compared to an L-tryptophan junction, as evidenced by the demonstrated protease resistance of D-Trp-containing peptides [2]. This dual functionality—enabling ligation at a site that simultaneously provides stereochemically-driven protease stability—is not achievable with 2-thiol-L-tryptophan or standard cysteine-based ligation.

Site-Specific Fluorescent or Affinity Labeling of Peptide Therapeutics with Retention of Biological Activity

For drug discovery programs requiring site-specific conjugation of fluorescent probes, biotin, or other reporter groups to peptide ligands without ablating target binding, the 2-thiol handle on a D-configured tryptophan within the peptide sequence provides a uniquely suitable attachment point. Quantitative evidence from the glucagon system demonstrates that modification at the 2-thiol position of tryptophan preserves full agonist potency (equi-potent with native hormone) and full receptor binding affinity (1:1 ratio vs. native) [1]. The D-configuration further provides the additional benefit of metabolic stability once the labeled peptide is applied in biological assays [2]. This combination of retained bioactivity plus enhanced stability is not simultaneously offered by L-configured 2-thiol tryptophan derivatives.

In Vivo Pharmacokinetic Studies Requiring Predictably Altered Peptide Clearance Profiles

Investigators designing peptide probes or therapeutic candidates where rapid systemic clearance is desirable (e.g., imaging agents, acute-response therapeutics) can utilize 2-thiol-D-tryptophan as a building block. The D-tryptophan core exhibits a significantly shorter plasma half-life than L-tryptophan in rodent models [1], establishing a pharmacokinetic rationale for D-configured peptide constructs. When this accelerated clearance profile is combined with the site-specific conjugation capability provided by the 2-thiol group, researchers gain a bifunctional building block that simultaneously enables modular attachment of payloads (fluorophores, chelators, cytotoxic drugs) while programming faster systemic elimination kinetics compared to an L-tryptophan-based alternative.

Late-Stage Functionalization of Resin-Bound Peptides for Combinatorial Library Synthesis

Medicinal chemistry and chemical biology groups engaged in solid-phase combinatorial library synthesis can leverage the unique on-resin sulfenylation capability of tryptophan-containing peptides to generate diverse 2-thiol tryptophan analogs without resynthesizing each library member from a pre-functionalized building block. The demonstrated on-resin installation using commercially available DNPS-Cl (38% yield, with solution-phase alternative achieving 56–84% yield) [1] means that a single, standard peptide library bearing unprotected tryptophan residues can be divergently functionalized post-assembly. The D-configuration of the tryptophan core further ensures that any hits emerging from a biological screen will possess the intrinsic metabolic stability advantages of D-amino acid incorporation [2], streamlining the transition from hit identification to lead optimization.

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